molecular formula C8H13N3 B1327109 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole CAS No. 1171334-97-6

1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Cat. No.: B1327109
CAS No.: 1171334-97-6
M. Wt: 151.21 g/mol
InChI Key: NROSSDZFPHQESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole (CAS: 1171920-19-6) is a high-purity chemical compound supplied with a minimum purity of 99% . This organoheterocyclic scaffold features a pyrazole ring linked to a pyrrolidine moiety via a methylene bridge, presenting researchers with a versatile and structurally interesting building block for chemical synthesis and drug discovery . Its molecular formula is C8H13N3, and it offers distinct chemical properties suitable for further derivatization . The integrated pyrrolidine and pyrazole rings are privileged structures in medicinal chemistry, often associated with biological activity. Recent scientific investigations into compounds with similar structural motifs have shown promise in pharmaceutical development. For instance, research published in 2025 demonstrates that small molecules containing pyrazole-carboxamide groups can function as activators of the aldehyde dehydrogenase 2 (ALDH2) enzyme, a key target for novel therapeutic agents in conditions like ischemic stroke . While the specific mechanism of action for this compound itself is compound-dependent and must be established by the researcher, its core structure makes it a valuable template for constructing potential enzyme inhibitors, receptor modulators, or other bioactive agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It must be handled by qualified professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-3-8(9-4-1)7-11-6-2-5-10-11/h2,5-6,8-9H,1,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROSSDZFPHQESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649332
Record name 1-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171334-97-6
Record name 1-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 Pyrrolidin 2 Ylmethyl 1h Pyrazole and Analogues

Classical and Contemporary Pyrazole (B372694) Ring Formation Strategies

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These strategies can be broadly categorized into cyclocondensation reactions, 1,3-dipolar cycloadditions, and multi-component reactions.

Cyclocondensation Reactions with Hydrazines

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. This approach, dating back to the work of Knorr in 1883, typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.commdpi.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Key 1,3-dielectrophilic partners for hydrazines in pyrazole synthesis include:

1,3-Diketones: Reaction with hydrazine or substituted hydrazines provides a direct route to polysubstituted pyrazoles. The use of unsymmetrical diketones can, however, lead to mixtures of regioisomers. mdpi.commdpi.com

α,β-Unsaturated Carbonyl Compounds: These substrates react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. nih.gov

β-Enaminones and Acetylenic Ketones: These compounds also serve as effective 1,3-dielectrophiles for the construction of the pyrazole ring upon reaction with hydrazines. mdpi.commdpi.com

The versatility of this method is enhanced by the wide availability of substituted hydrazines and 1,3-dicarbonyl precursors, allowing for the introduction of various substituents onto the pyrazole core.

1,3-Dipolar Cycloaddition Reactions

A powerful and often regioselective alternative for pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. In the context of pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). nih.gov

When an alkyne is used as the dipolarophile, the reaction directly yields a pyrazole. If an alkene is employed, the initial product is a pyrazoline, which can subsequently be oxidized to the aromatic pyrazole. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the dipolarophile. Nitrilimines, generated in situ from hydrazonoyl halides, can also serve as the 1,3-dipole in reactions with alkynes to afford pyrazoles. nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules, including pyrazoles, in a single synthetic operation. These reactions offer advantages in terms of atom economy, reduced waste generation, and operational simplicity.

Several MCRs for pyrazole synthesis have been developed, often involving the in situ generation of one of the key intermediates. A common MCR approach involves the condensation of an aldehyde, a β-ketoester, and a hydrazine derivative. biointerfaceresearch.com This strategy allows for the rapid assembly of highly substituted pyrazole scaffolds from readily available starting materials. Another example is the one-pot reaction of hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate to yield 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com

Derivatization and Functionalization of Pyrrolidine (B122466) Scaffolds

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous natural products and pharmaceuticals. Its derivatization and functionalization are crucial for modulating the physicochemical and biological properties of the final compound.

The synthesis of functionalized pyrrolidines can be approached in two main ways:

Construction of the pyrrolidine ring from acyclic precursors: This involves the cyclization of suitably functionalized open-chain compounds.

Functionalization of a pre-existing pyrrolidine ring: This is a more common approach, often starting from readily available chiral precursors such as proline and its derivatives. mdpi.com

(S)-prolinol, obtained from the reduction of (S)-proline, is a versatile building block for the synthesis of various pyrrolidine-containing drugs. mdpi.com The hydroxyl group of prolinol can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Alternatively, the nitrogen atom of the pyrrolidine ring can be protected to allow for selective functionalization at other positions. Common protecting groups for the pyrrolidine nitrogen include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Specific Synthetic Pathways to 1-(Pyrrolidin-2-ylmethyl)-1H-Pyrazole

The synthesis of the target compound, this compound, involves the formation of a C-N bond between the N1 position of the pyrazole ring and the methylene (B1212753) group attached to the C2 position of the pyrrolidine ring. This is typically achieved through an alkylation reaction.

Alkylation Reactions of Azoles with Pyrrolidine Precursors

The N-alkylation of pyrazole is a common method for introducing substituents onto the pyrazole ring. google.comsemanticscholar.org This reaction generally involves the deprotonation of the pyrazole NH with a base, followed by reaction with an alkylating agent.

A plausible synthetic route to this compound would involve the reaction of pyrazole with a suitable pyrrolidine-based electrophile. A key precursor for this reaction is an N-protected 2-(halomethyl)pyrrolidine, such as N-Boc-2-(chloromethyl)pyrrolidine. The synthesis would proceed as follows:

Deprotonation of Pyrazole: Pyrazole is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent like dimethylformamide (DMF) or acetonitrile (B52724) to generate the pyrazolide anion.

Nucleophilic Substitution: The pyrazolide anion then acts as a nucleophile and attacks the electrophilic carbon of N-Boc-2-(chloromethyl)pyrrolidine, displacing the chloride and forming the desired C-N bond.

Deprotection: The final step involves the removal of the Boc protecting group from the pyrrolidine nitrogen, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), to yield the target compound, this compound.

An alternative approach could involve the use of N-protected (pyrrolidin-2-yl)methanol. The hydroxyl group can be converted into a better leaving group, for example, by tosylation, to facilitate the alkylation of pyrazole. Another possibility is the use of the Mitsunobu reaction, where N-protected (pyrrolidin-2-yl)methanol can be reacted with pyrazole in the presence of a phosphine (B1218219) and an azodicarboxylate to directly form the N-alkylated product. nih.govnih.gov

The regioselectivity of the N-alkylation of unsymmetrically substituted pyrazoles can be a concern, potentially leading to a mixture of N1 and N2 isomers. However, for unsubstituted pyrazole, this is not an issue. The choice of reaction conditions, including the base, solvent, and temperature, can influence the yield and purity of the final product. mdpi.comgoogle.com

Catalyst-Mediated Synthesis of the Hybrid Scaffold

A convenient and effective method for the preparation of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazoles involves the alkylation of pyrazole with a suitable pyrrolidine-derived electrophile, followed by a deprotection step. This two-step synthesis allows for the construction of the target molecule in respectable yields. semanticscholar.org

The initial step is the N-alkylation of pyrazole with a protected prolinol derivative, such as 1-Cbz-prolinol mesylate. This reaction is typically carried out in the presence of a base, which serves to deprotonate the pyrazole, rendering it nucleophilic. The subsequent nucleophilic attack on the mesylated prolinol derivative forms the desired C-N bond. The use of a protecting group, in this case, a carbobenzyloxy (Cbz) group, on the pyrrolidine nitrogen is crucial to prevent side reactions. semanticscholar.org

Following the successful alkylation, the protecting group is removed to yield the final product. For the Cbz group, this is commonly achieved through catalytic hydrogenation. This process not only removes the protecting group but also maintains the integrity of the pyrazole and pyrrolidine rings. This synthetic route has been successfully applied to the multigram preparation of a library of similar building blocks, demonstrating its utility and scalability. semanticscholar.org

While the aforementioned method provides a direct route to the target compound, broader catalyst-mediated approaches for the N-alkylation of pyrazoles are also well-established and can be adapted for the synthesis of such hybrid scaffolds. For instance, acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles offers an alternative to methods requiring strong bases or high temperatures. mdpi.comsemanticscholar.org In this approach, a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), facilitates the reaction between the pyrazole and the trichloroacetimidate derivative. mdpi.comsemanticscholar.org This methodology has been shown to be effective for a range of N-alkyl pyrazoles, and by employing a suitably protected pyrrolidin-2-ylmethyl trichloroacetimidate, it could be applied to the synthesis of the target hybrid molecule.

The choice of catalyst can be critical in controlling the regioselectivity of the alkylation, especially when using unsymmetrically substituted pyrazoles. In such cases, a mixture of N-1 and N-2 alkylated isomers may be formed. sci-hub.se The regiochemical outcome is often influenced by steric factors, with bulkier substituents directing the alkylation to the less hindered nitrogen atom. sci-hub.se

The table below summarizes representative catalyst-mediated approaches for the N-alkylation of pyrazoles, which are applicable to the synthesis of the this compound scaffold.

Alkylating AgentCatalyst/BaseKey Features
1-Cbz-prolinol mesylateBase (e.g., NaH)Direct route to the protected precursor; requires subsequent deprotection. semanticscholar.org
TrichloroacetimidatesBrønsted Acid (e.g., CSA)Mild reaction conditions; avoids strong bases. mdpi.comsemanticscholar.org
Alkyl HalidesPhase Transfer CatalystCan be performed without a solvent.

Advanced Synthetic Techniques and Green Chemistry Principles in Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of heterocyclic compounds, including pyrazoles. researchgate.net These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several advanced synthetic techniques that align with green chemistry principles have been applied to pyrazole synthesis and can be considered for the preparation of this compound and its analogues.

One of the most prominent green techniques is the use of microwave irradiation . Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. google.com This is due to the efficient and uniform heating of the reaction mixture. For the synthesis of pyrazole derivatives, microwave irradiation has been successfully employed in various reaction types, including multicomponent reactions. researchgate.net

Solvent selection is another cornerstone of green chemistry. The use of greener solvents, such as water or ionic liquids, is highly encouraged. mdpi.com Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. mdpi.com Ionic liquids, with their low vapor pressure and high thermal stability, can also serve as environmentally benign reaction media and, in some cases, can be recycled. researchgate.net Furthermore, solvent-free reaction conditions represent an even greener alternative, minimizing solvent waste entirely. google.com These reactions are often facilitated by grinding the reactants together, sometimes with a solid support. researchgate.net

The use of recyclable catalysts is also a key aspect of green pyrazole synthesis. researchgate.net Heterogeneous catalysts, for example, can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com For the N-alkylation step in the synthesis of the target compound, employing a solid-supported catalyst could be a viable green alternative.

The following table provides an overview of advanced synthetic techniques and green chemistry principles applicable to pyrazole synthesis.

Green Chemistry PrincipleTechnique/ApproachAdvantages
Energy EfficiencyMicrowave-Assisted SynthesisReduced reaction times, increased yields, cleaner reactions. google.comresearchgate.net
Safer Solvents and AuxiliariesUse of Water or Ionic LiquidsNon-toxic, non-flammable, potential for recycling. mdpi.comresearchgate.net
Waste PreventionSolvent-Free ReactionsMinimizes solvent waste, simplified work-up. google.comresearchgate.net
Atom EconomyMulticomponent ReactionsHigh efficiency, reduced number of steps. nih.gov
CatalysisUse of Recyclable CatalystsReduced waste, cost-effective. researchgate.netmdpi.com

By integrating these advanced techniques and green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, sustainable, and environmentally responsible.

Structure Activity Relationship Sar Investigations

General SAR Principles for Pyrrolidine (B122466) and Pyrazole (B372694) Scaffolds

While direct SAR studies on the 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole scaffold are not available, general principles for each heterocyclic component can be discussed. The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional structure and ability to engage in various interactions. Its conformation can be controlled by substituents, which in turn influences pharmacological efficacy. The basicity of the pyrrolidine nitrogen is a key feature, and it can be modulated by substituents at the C-2 position.

The pyrazole ring is another privileged structure in medicinal chemistry, found in numerous biologically active compounds. It is an aromatic heterocycle, and electrophilic substitution reactions typically occur at the C-4 position, while nucleophilic attacks are favored at C-3 and C-5. The diverse biological activities of pyrazole derivatives are often achieved by introducing various substituents onto the pyrazole core.

Influence of Substituent Variation on the Pyrrolidine Ring on Biological Efficacy

In other chemical series, modifications to the pyrrolidine ring have been shown to significantly impact biological activity. For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the C-3 position resulted in better in vitro potency for their specific target. Furthermore, the stereochemistry of substituents is crucial; for example, a cis-4-CF3 group on a pyrrolidine scaffold was found to favor a pseudo-axial conformation of an acetic acid group at the C-2 position, which was identified as a key pharmacophore for GRP40 agonists. Without experimental data on this compound, the effect of similar substitutions on its efficacy remains hypothetical.

Modulatory Effects of Substitutions on the Pyrazole Ring System

Substitutions on the pyrazole ring are a common strategy to modulate the activity and selectivity of drug candidates. In studies on 3,5-diphenylpyrazole derivatives as meprin inhibitors, the introduction of different groups at the 3 and 5 positions had a significant impact on inhibitory activity. For example, a 3,5-diphenylpyrazole showed high inhibitory activity against meprin α, while replacing a phenyl group with smaller residues like methyl or benzyl groups led to a decrease in activity. The introduction of acidic moieties was also explored, which increased activity against meprin β, although it did not improve selectivity between the two isoforms. For the this compound scaffold, one could envision that substitutions at the 3, 4, and 5 positions of the pyrazole ring would similarly modulate its biological profile, but this requires experimental validation.

Stereochemical Implications for Activity and Selectivity

Stereochemistry plays a critical role in the biological activity of chiral molecules containing a pyrrolidine ring. The spatial orientation of substituents can lead to different binding modes with target proteins. For many biologically active compounds, one enantiomer is significantly more potent than the other. For this compound, the chiral center is at the C-2 position of the pyrrolidine ring. It is highly probable that the (R)- and (S)-enantiomers would exhibit different biological activities and/or selectivities for a given target. However, no studies have been published that compare the activities of the individual enantiomers of this specific compound.

Mechanistic and Target Based Studies

Identification of Specific Molecular Targets for 1-(Pyrrolidin-2-ylmethyl)-1H-Pyrazole Analogues

Research into compounds structurally related to this compound has identified several key molecular targets, spanning enzymes, G protein-coupled receptors (GPCRs), and molecular chaperones. The versatility of the pyrazole (B372694) scaffold allows for modifications that can tune the affinity and selectivity for these diverse proteins. frontiersin.orgnih.govresearchgate.net

Enzymes:

Carbonic Anhydrases (CAs): Pyrazole-containing sulfonamides and carboxamides have been identified as potent inhibitors of various human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. unifi.itnih.govbohrium.com These enzymes are crucial for maintaining acid-base balance, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. bohrium.com

Protein Kinases: The pyrazole nucleus is a privileged scaffold for kinase inhibitors. mdpi.com Analogues have been developed to target a range of kinases involved in cell signaling and proliferation, such as Cyclin-Dependent Kinases (CDKs), Aurora kinases, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Akt kinases. mdpi.comnih.govnih.govbohrium.com

Glycogen Synthase Kinase 3β (GSK3β): Certain pyrazole analogues have demonstrated inhibitory activity against GSK3β, a key regulator in multiple signaling pathways, including those relevant to neurodegenerative diseases. frontiersin.orgmdpi.com

G Protein-Coupled Receptors (GPCRs):

Cannabinoid Receptors (CB1 and CB2): A significant body of research has focused on pyrazole carboxamides and related structures as ligands for cannabinoid receptors. nih.gov These compounds, which often incorporate a pyrrolidine (B122466) or pyrrole (B145914) moiety, can act as potent and selective antagonists or inverse agonists for the CB1 and CB2 receptors. acs.orgacs.orgnih.govresearchgate.net

Muscarinic Acetylcholine (B1216132) Receptors (M4): Analogues featuring a 3-(1H-pyrazol-4-yl)pyridine core have been discovered as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, a target for neurological and psychiatric disorders. nih.govwipo.int

Molecular Chaperones:

Heat Shock Protein 90 (Hsp90): Synthetic diaryl pyrazole compounds have been identified as inhibitors of Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer progression. nih.govresearchgate.netebi.ac.uk A new series of pyrazole-containing imide derivatives were also found to potentially target Heat Shock Protein 90α (Hsp90α). researchgate.net

Table 1: Identified Molecular Targets for Pyrazole-Based Analogues
Target ClassSpecific TargetExample Analogue Class
EnzymesCarbonic Anhydrases (hCA I, II, IX, XII)Pyrazole sulfonamides/carboxamides
EnzymesProtein Kinases (CDKs, EGFR, VEGFR, Aurora)Pyrazole-based kinase inhibitors
GPCRsCannabinoid Receptors (CB1, CB2)1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides
GPCRsMuscarinic Receptors (M4)3-(1H-Pyrazol-4-yl)pyridine derivatives
Molecular ChaperonesHeat Shock Protein 90 (Hsp90)Diaryl pyrazole resorcinols

Analysis of Intracellular Signaling Pathway Modulation

The engagement of molecular targets by pyrazole analogues directly translates to the modulation of critical intracellular signaling pathways.

In oncology, pyrazole-based Hsp90 inhibitors trigger the degradation of Hsp90 client proteins, such as ERBB2, CDK4, and C-RAF, thereby disrupting multiple oncogenic signaling cascades. nih.gov Similarly, kinase inhibitors targeting EGFR and VEGFR block downstream pathways like the PTEN/Akt/NF-кB pathway, which are vital for tumor cell survival, proliferation, and angiogenesis. mdpi.comnih.gov The inhibition of CDKs by certain pyrazole derivatives leads to cell cycle arrest, typically at the G1 or G2/M phase, and can induce apoptosis through the activation of caspase pathways. nih.govnih.gov

In the context of neuroscience, pyrazole analogues that act as PAMs at the M4 muscarinic receptor modulate cholinergic signaling. nih.gov M4 receptors are coupled to Gαi/o proteins, and their activation inhibits adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP). researchgate.net This modulation of the cAMP pathway is a key mechanism for their therapeutic potential in psychiatric disorders. nih.govresearchgate.net Furthermore, pyrazole derivatives that inhibit GSK3β can influence neurotrophic factor signaling and induce the Nrf2 pathway, which are associated with neuroprotective effects. frontiersin.org For pyrazole-based cannabinoid receptor ligands, inverse agonism at the CB1 receptor can impact cAMP signaling pathways. nih.gov

Detailed Enzyme Kinetics and Binding Mode Characterization

Quantitative analysis of enzyme inhibition and detailed characterization of the ligand-target binding mode are essential for understanding the potency and mechanism of action of pyrazole analogues.

Enzyme Kinetics: Pyrazole-based inhibitors have demonstrated high potency against several enzyme classes. For instance, sulfonamides incorporating pyrazole moieties exhibit potent inhibition of human carbonic anhydrase isoforms, with inhibition constants (Kᵢ) frequently in the low nanomolar range. nih.govnih.govtandfonline.com Similarly, pyrazole-based kinase inhibitors show half-maximal inhibitory concentrations (IC₅₀) in the nanomolar to low micromolar range against targets like CDKs, Aurora kinases, and EGFR. nih.govnih.govbohrium.com The lead compound of a novel class of diaryl pyrazole resorcinol (B1680541) Hsp90 inhibitors, CCT018159, was identified through high-throughput screening and forms the basis for more potent analogues. nih.gov

Table 2: Enzyme Inhibition Data for Selected Pyrazole Analogues
Compound ClassTarget EnzymeInhibition Value (Kᵢ or IC₅₀)Reference
Pyrazolo[4,3-c]pyridine sulfonamide (1f)hCA IKᵢ = 58.8 nM nih.gov
Chalcone-pyrazole derivative (6)hCA IIC₅₀ = 23.87 nM tandfonline.com
Chalcone-pyrazole derivative (10)hCA IIKᵢ = 11.77 nM nih.govtandfonline.com
Pyrazole derivative (2)Akt1IC₅₀ = 1.3 nM nih.gov
Pyrazolyl benzimidazoleAurora A/BIC₅₀ = 35 nM / 75 nM nih.gov
Pyrazolo[3,4-d]pyrimidine (49)Various Cancer Cell LinesIC₅₀ = 0.03–6.561 µM nih.gov
Diaryl pyrazole (VER-50589)Hsp90IC₅₀ = 21 nM york.ac.uk

Binding Mode Characterization: Molecular docking, X-ray crystallography, and molecular dynamics simulations have provided detailed insights into how these inhibitors interact with their targets. researchgate.netresearchgate.net

Carbonic Anhydrase Inhibitors: The sulfonamide group of these inhibitors coordinates directly with the Zn²⁺ ion in the enzyme's active site, a canonical interaction for this class of inhibitors. Hydrogen bonds with nearby amino acid residues, such as Thr199, further stabilize the complex. nih.gov

Kinase Inhibitors: These compounds typically bind to the ATP-binding pocket of the kinase domain. mdpi.com Docking studies reveal key interactions, such as hydrogen bonds with the hinge region of the kinase and hydrophobic interactions with residues in the surrounding pocket. nih.gov

Hsp90 Inhibitors: X-ray crystallography has confirmed that synthetic pyrazole inhibitors bind to the N-terminal ATP-binding pocket of Hsp90. ebi.ac.ukyork.ac.uk This binding prevents the hydrolysis of ATP, which is necessary for the chaperone's function.

Investigations into Off-Target Effects and Selectivity Profiles

A crucial aspect of drug development is understanding a compound's selectivity for its intended target over other related proteins to minimize off-target effects.

Receptor and Isoform Selectivity:

Cannabinoid Receptors: Extensive structure-activity relationship (SAR) studies have been conducted on pyrazole-based ligands to optimize selectivity between CB1 and CB2 receptors. It has been shown that specific structural modifications can confer high selectivity. For example, a 1-(2,4-dichlorophenyl) group on the pyrazole ring often favors CB1 affinity, whereas an N-cyclohexyl group at the 3-carboxamide position tends to increase CB2 affinity. acs.orgnih.gov This has led to the development of highly selective ligands, with one compound exhibiting a CB1 selectivity index (Kᵢ(CB₂)/Kᵢ(CB₁)) of 140.7. nih.gov

Carbonic Anhydrase Isoforms: Many pyrazole sulfonamides show distinct selectivity profiles across different CA isoforms. For example, some compounds are potent inhibitors of the cytosolic hCA I isoform while being less active against hCA II, or they may selectively target the tumor-associated hCA IX isoform. unifi.itnih.gov This isoform selectivity is critical for developing drugs with targeted effects, such as antiglaucoma agents (targeting hCA II) or antitumor agents (targeting hCA IX/XII). unifi.it

Kinase Selectivity: The development of kinase inhibitors is often challenged by the high conservation of the ATP-binding site across the kinome. However, pyrazole-based inhibitors have been developed with varying degrees of selectivity. Some are designed as multi-targeted inhibitors, for instance, dual EGFR/VEGFR-2 inhibitors, to block multiple oncogenic pathways simultaneously. nih.gov Others have been optimized for high selectivity against specific kinases, such as CDK12/13, to achieve a more targeted therapeutic effect and reduce off-target toxicities. nih.gov Kinase selectivity profiling against large panels of kinases is a standard method to evaluate the potential for off-target effects. researchgate.net

Other Selectivity Considerations: For Hsp90 inhibitors, some synthetic diaryl pyrazole analogues have shown advantages over natural product-based inhibitors by having activity that is independent of P-glycoprotein expression, a protein involved in multidrug resistance. nih.govyork.ac.uk

Table 3: Selectivity Profiles of Pyrazole Analogues
Compound/ClassPrimary TargetSelectivity ProfileReference
Pyrazole carboxamide (26)CB1 Receptor140.7-fold selective for CB1 over CB2 nih.gov
Pyrazolo[4,3-c]pyridine sulfonamide (1k)hCA IX12.2-fold selective for hCA IX over hCA II nih.gov
Pyrrolo-pyrazolesPKC isoformsDemonstrate varying selectivity across a panel of kinases researchgate.net
Pyrazole derivative (28)CDK12/13Highly potent against CDK12/13 (IC₅₀ = 9/5.8 nM) vs CDK7 (IC₅₀ = 880 nM) nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions between ligands and their protein targets, which is a crucial step in drug design. For derivatives of pyrazole (B372694) and pyrrolidine (B122466), docking studies have been extensively used to elucidate binding modes and affinities for various biological targets. eurasianjournals.comresearchgate.net

For instance, docking simulations of pyrazole derivatives have been employed to screen for potential inhibitors of enzymes like receptor tyrosine kinases and protein kinases, which are often implicated in diseases such as cancer. researchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole scaffold and amino acid residues in the active site of the protein. msjonline.orgnih.gov Similarly, pyrazole-carboxamide derivatives have been docked into the active sites of human carbonic anhydrase (hCA I and hCA II) isoenzymes to understand their inhibitory mechanisms. nih.govnih.gov Docking studies on pyrazole and pyrazoline derivatives against the main protease (Mpro) of COVID-19 have also been conducted to identify potential antiviral agents. semanticscholar.org

In the context of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, docking simulations would be used to predict its binding affinity and conformation within the active site of a target protein. The pyrrolidine ring can provide a key interaction point, while the pyrazole ring can engage in hydrogen bonding and π-π stacking interactions.

Table 1: Example Docking Scores for Pyrazole Derivatives Against Protein Kinase

Compound Target Protein Docking Score (kcal/mol) Interacting Residues
Pyrazole Derivative A Protein Kinase -10.09 MET10, LYS25, ASP88
Pyrazole Derivative B Protein Kinase -8.52 MET10, LEU12, VAL18
Pyrazole Derivative C Protein Kinase -9.75 LYS25, GLU45, ASP88

Note: This data is illustrative and based on findings for various pyrazole derivatives from literature. researchgate.net

Quantum Chemical Calculations (e.g., DFT, FMO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and molecular properties of compounds. eurasianjournals.comresearchgate.net For pyrazole derivatives, DFT has been used to optimize molecular geometry, calculate electronic properties, and analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmalayajournal.org

The energy gap between HOMO and LUMO is a critical parameter that helps in determining the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller HOMO-LUMO gap suggests higher reactivity. These calculations can also predict the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of a molecule, crucial for understanding intermolecular interactions. researchgate.net For example, DFT calculations have been used to assess the competing N1 versus N2 alkylation of the pyrazole ring, correctly predicting the reaction selectivity based on calculated activation energies. wuxiapptec.com Such studies on this compound would help in understanding its electronic properties and reactivity profile.

Table 2: Calculated Quantum Chemical Properties for a Pyrazole Derivative

Parameter Value
EHOMO (eV) -6.5
ELUMO (eV) -1.2
Energy Gap (ΔE) (eV) 5.3
Electronegativity (χ) (eV) 3.85
Chemical Hardness (η) (eV) 2.65

Note: This data is representative of typical values found for pyrazole derivatives in quantum chemical studies. malayajournal.org

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov These models are then used as 3D queries to search large compound databases in a process called virtual screening, aiming to identify novel molecules with similar biological activity. nih.govnih.gov

This approach has been successfully applied to pyrazole derivatives. For example, a five-point pharmacophore model was developed for pyrazole compounds with anti-tubercular activity, which was then used to screen the ZINC and ASINEX databases for new potential inhibitors of the InhA enzyme. nih.govresearchgate.net Similarly, pharmacophore models have been generated for pyrazole-dimedone hybrids to understand their antimicrobial activity. nih.gov For this compound, a pharmacophore model could be constructed based on its key chemical features—such as hydrogen bond donors/acceptors, and hydrophobic groups—to screen for other compounds with potentially similar therapeutic effects. juniperpublishers.com

Molecular Dynamics Simulations for Conformational Exploration and Binding Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com In drug discovery, MD simulations are crucial for exploring the conformational landscape of a ligand and for assessing the stability of a ligand-protein complex obtained from molecular docking. arxiv.org

For pyrazole-containing compounds, MD simulations have been performed to validate docking results and to analyze the stability of the ligand in the binding pocket of its target. nih.govnih.gov For example, simulations of pyrazole-containing imide derivatives bound to Heat Shock Protein 90α (Hsp90α) were used to explore the binding mode and confirm the stability of the complex. nih.govresearchgate.net Similarly, 50 ns MD simulations were used to analyze the stability of pyrazole-carboxamide inhibitors docked to carbonic anhydrase receptors, revealing only minor conformational changes and fluctuations. nih.govnih.gov Such simulations for this compound would provide valuable information on its dynamic behavior and the stability of its interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org Both 2D and 3D-QSAR models are developed to predict the activity of new compounds and to guide the design of more potent molecules. scispace.comresearchgate.net

Numerous QSAR studies have been conducted on pyrazole and pyrrolidine derivatives. For instance, 3D-QSAR studies on tetrasubstituted pyrazole derivatives helped to rationalize their cyclooxygenase-2 (COX-2) inhibitory activity. msjonline.org Another study developed 2D-QSAR models for 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.gov QSAR models have also been developed for pyrrolidin-2-one derivatives to explain their antiarrhythmic activity. nih.gov A QSAR study on this compound and its analogs would help identify the key structural features (descriptors) that influence its biological activity, thereby facilitating the design of more effective derivatives. neuroquantology.comoup.com

Computational Prediction of Drug-Like Properties (e.g., Lipophilicity, TPSA)

The "drug-likeness" of a compound is a qualitative concept used in drug design to assess its potential of being an orally active drug. Computational models are widely used to predict key physicochemical properties related to a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.net Important parameters include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors, often evaluated against criteria like Lipinski's Rule of Five. nih.govnih.gov

For various series of pyrazole derivatives, computational tools have been used to predict ADMET properties and to filter compound libraries during virtual screening. nih.govnih.govarabjchem.org These in silico predictions help prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing. researchgate.net For this compound, these predictive models can estimate its oral bioavailability, potential for blood-brain barrier penetration, and other crucial drug-like properties, guiding its development as a potential therapeutic agent.

Table 3: Predicted Drug-Like Properties for a Representative Pyrazole-Pyrrolidine Scaffold

Property Predicted Value Lipinski's Rule of Five Guideline
Molecular Weight ( g/mol ) < 500 ≤ 500
LogP (Lipophilicity) < 5 ≤ 5
Hydrogen Bond Donors < 5 ≤ 5
Hydrogen Bond Acceptors < 10 ≤ 10
TPSA (Ų) 75 - 140 < 140

Note: This table represents typical predicted values for drug-like pyrazole derivatives based on computational models. nih.gov

Advanced Research and Future Directions

Optimization Strategies for Lead Compounds derived from 1-(Pyrrolidin-2-ylmethyl)-1H-Pyrazole

Once a lead compound containing the this compound core demonstrates initial biological activity, a rigorous optimization process is required to enhance its drug-like properties. The primary goal of lead optimization is to improve potency, selectivity, and pharmacokinetic profiles while minimizing toxicity. nih.gov Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically exploring how chemical modifications to the lead structure affect its biological activity. nih.govnih.gov

Key optimization strategies for this scaffold would involve:

Substitution on the Pyrazole (B372694) Ring: The pyrazole ring is amenable to substitution at various positions. globalresearchonline.net Introducing different functional groups can modulate the electronic properties and steric bulk of the molecule, which can significantly impact target binding. For example, SAR studies on other pyrazole series have shown that adding electron-withdrawing or electron-donating groups can fine-tune inhibitory activity against specific enzymes or receptors. nih.gov

Modification of the Pyrrolidine (B122466) Ring: The pyrrolidine moiety offers several avenues for optimization. The nitrogen atom's basicity can be modulated by substituents, which can affect target engagement and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov Furthermore, stereochemistry plays a crucial role; resolving enantiomers is often a critical step, as different stereoisomers can exhibit vastly different potency and safety profiles. nih.gov

Altering the Linker: The methylene (B1212753) (-CH2-) group connecting the two heterocyclic rings can be modified. Strategies could include changing its length, rigidity, or introducing heteroatoms to optimize the spatial orientation of the two rings for ideal interaction with the biological target.

Improving DMPK Properties: An essential part of lead optimization is improving the compound's pharmacokinetic (DMPK) profile. This involves designing analogues with better metabolic stability, oral bioavailability, and reduced off-target liabilities. nih.gov Techniques such as introducing fluorine atoms to block metabolic hotspots or modulating lipophilicity to balance solubility and permeability are commonly employed. nih.gov

Table 1: Hypothetical Lead Optimization Strategies for this compound Derivatives
Modification SiteExample ModificationOptimization GoalRationale based on General Principles
Pyrazole Ring (C3/C4/C5 positions)Addition of a trifluoromethyl groupIncrease metabolic stability, improve binding affinityElectron-withdrawing groups can enhance potency and block metabolism. nih.gov
Pyrrolidine Ring (C3/C4 positions)Introduction of a hydroxyl groupIncrease solubility, introduce new hydrogen bonding interactionsPolar groups can improve aqueous solubility and provide new vector for target interaction. nih.gov
Pyrrolidine NitrogenConversion to a tertiary amine (e.g., N-methylation)Modulate basicity (pKa) and cell permeabilityBasicity affects ADME properties and target binding. nih.gov
Methylene LinkerReplacement with an amide linkerIncrease rigidity, introduce H-bond donor/acceptor sitesConformationally constrained linkers can improve selectivity.

Design of Novel Analogues with Enhanced Potency, Selectivity, and Reduced Toxicity

The design of novel analogues of this compound aims to create compounds with superior therapeutic profiles. This process leverages computational and medicinal chemistry strategies to rationally guide the synthesis of new molecules. connectjournals.comresearchgate.net The objective is to maximize on-target activity and selectivity against related proteins, thereby reducing the potential for adverse effects. nih.gov

Key design approaches include:

Scaffold Hopping and Bioisosteric Replacement: The pyrazole or pyrrolidine rings can be replaced with other heterocyclic systems (bioisosteres) to explore new chemical space and potentially improve properties. This can lead to the discovery of novel intellectual property and overcome liabilities associated with the original scaffold. nih.gov

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD techniques like molecular docking can be used to design analogues that fit optimally into the binding site. connectjournals.comresearchgate.net This allows for the rational introduction of functional groups that can form specific, potency-enhancing interactions with the target protein.

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead. The pyrazole and pyrrolidine moieties themselves could serve as starting fragments for such a campaign.

Toxicity Mitigation: A critical aspect of analogue design is proactively engineering out potential toxicities. This includes modifying the scaffold to reduce inhibition of key metabolic enzymes like the Cytochrome P450 (CYP) family or to avoid structural alerts known to cause toxicity. nih.gov In vitro assays to assess mitochondrial toxicity, for instance, are crucial early-on predictors of potential in vivo toxicity. tcgls.com

Table 2: Design Strategies for Novel this compound Analogues
Design StrategyDescriptionDesired Outcome
Pharmacophore MappingIdentifying the essential 3D arrangement of functional groups required for biological activity. connectjournals.comresearchgate.netEnhanced Potency & Selectivity
Conformational RestrictionIntroducing cyclic structures or rigid linkers to lock the molecule in its bioactive conformation.Improved Selectivity & Potency
Introduction of Selectivity ElementsAdding functional groups that interact with non-conserved residues in the target protein compared to related off-targets. nih.govEnhanced Selectivity
Metabolic Soft Spot BlockingModifying positions on the molecule that are prone to rapid metabolic degradation (e.g., deuteration, fluorination).Reduced Toxicity & Improved Pharmacokinetics

Exploration of Multi-Target and Polypharmacological Approaches

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. researchgate.net Consequently, drugs that modulate a single target may have limited efficacy. scite.ai The field of polypharmacology seeks to address this by designing single molecules, known as multi-target-directed ligands (MTDLs), that can interact with two or more distinct biological targets simultaneously. scite.ai

The this compound scaffold is an attractive starting point for developing MTDLs. It inherently combines two distinct pharmacophoric units, each of which could be independently optimized to bind to different targets. For example:

The pyrazole moiety could be decorated with substituents to inhibit a specific kinase, a common strategy in oncology drug design. mdpi.com

The pyrrolidine portion could be modified to interact with a G-protein coupled receptor (GPCR) or an ion channel, targets often implicated in neurological disorders.

The design of such MTDLs involves creating a molecule where different sub-structures are responsible for binding to different targets. This can be achieved by linking two known pharmacophores or by designing a single molecule with overlapping pharmacophoric features. scite.ai This approach could potentially lead to synergistic therapeutic effects and a reduced likelihood of developing drug resistance.

Development of this compound as a Chemical Probe

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in its native cellular environment. mskcc.orgrjpbr.com They are indispensable tools in chemical biology for target validation and understanding disease mechanisms. rjpbr.com A potent and selective derivative of this compound could be developed into a valuable chemical probe.

This development process involves modifying the optimized ligand to include a reporter tag, without significantly compromising its binding affinity or selectivity. Common modifications include:

Fluorescent Labeling: Attaching a fluorophore (e.g., FITC) allows for visualization of the target protein's localization and dynamics within cells using microscopy techniques. mskcc.org

Biotinylation: Adding a biotin (B1667282) tag enables the isolation and identification of the target protein and its binding partners from cell lysates through affinity purification-mass spectrometry (proteomics). mskcc.org

Radiolabeling: Incorporating a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), transforms the molecule into a PET (Positron Emission Tomography) tracer. nih.gov The pyrazole scaffold is recognized as a suitable platform for developing ¹⁸F-labeled radiotracers for in vivo imaging, which can be used for disease diagnosis and monitoring treatment response. nih.gov

Table 3: Potential Chemical Probes Derived from the this compound Scaffold
Probe TypeModificationApplicationExample Use Case
Fluorescent ProbeConjugation of a fluorophoreCellular imaging, flow cytometry mskcc.orgVisualizing the subcellular location of the target protein.
Affinity ProbeAttachment of a biotin tagTarget identification, pull-down assays mskcc.orgIsolating the target protein to confirm its identity.
PET TracerIncorporation of a radionuclide (e.g., ¹⁸F)In vivo imaging, diagnostic tool nih.govNon-invasively monitoring target expression in a living organism.

Challenges and Opportunities in Translational Research and Drug Development

Translating a promising chemical series from the laboratory to clinical application is a complex, lengthy, and expensive process fraught with challenges. However, the unique properties of the this compound scaffold also present significant opportunities.

Challenges:

Predicting Human Toxicity: Promising preclinical data does not always translate to safety in humans. Unforeseen off-target effects or metabolite-driven toxicity can derail development. nih.govtcgls.com Early and comprehensive toxicity screening, including assessments of mitochondrial function, is crucial. tcgls.com

Achieving In Vivo Efficacy: A compound that is potent in an in vitro assay may fail in vivo due to poor pharmacokinetics (e.g., low bioavailability, rapid clearance) or an inability to reach the target tissue in sufficient concentrations. nih.gov

Scalability and Cost of Goods: The synthetic route used for initial discovery may not be suitable for large-scale manufacturing. Developing a cost-effective and scalable synthesis is a major hurdle in late-stage development. researchgate.net

Intellectual Property: The chemical space around pyrazole and pyrrolidine scaffolds is well-explored, making it challenging to secure robust patent protection for new analogues.

Opportunities:

Addressing Unmet Medical Needs: The broad biological activity associated with pyrazoles suggests that derivatives of this scaffold could be developed for a wide range of therapeutic areas, including cancer, inflammatory diseases, and infectious diseases. mdpi.comresearchgate.netnih.gov

Chemical Diversity: The scaffold allows for extensive chemical modification at multiple positions, enabling the creation of large and diverse compound libraries for screening against new biological targets. nih.gov

Precision Medicine: As our understanding of disease biology grows, there is an increasing demand for highly selective drugs that target specific patient populations. researchgate.net The tunability of the this compound scaffold makes it suitable for developing such precision medicines.

Platform for Advanced Modalities: Beyond simple inhibitors or activators, the scaffold could be used as a foundation for more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) or targeted drug conjugates.

Table 4: Summary of Challenges and Opportunities in Development
AspectDescription
Challenge: Translational ToxicologyDifficulty in predicting human-specific adverse effects from preclinical models. tcgls.com
Opportunity: Therapeutic VersatilityPotential to address a wide range of diseases due to the proven pharmacological relevance of the pyrazole core. nih.govresearchgate.net
Challenge: PharmacokineticsBalancing potency with the necessary ADME properties for in vivo efficacy. nih.govnih.gov
Opportunity: Chemical TractabilityThe scaffold is amenable to diverse chemical modifications, facilitating rapid SAR exploration and property optimization. nih.gov

Q & A

Q. What synthetic methodologies are effective for preparing 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as alkylation of pyrazole precursors with pyrrolidine derivatives. For example, triazenylpyrazole intermediates (as described in triazole-pyrazole hybrid syntheses) can serve as precursors for functionalization . Key steps include:
  • Alkylation : Reacting 1H-pyrazole with a pyrrolidin-2-ylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product.
  • Characterization : Use NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
    Optimization involves screening solvents (e.g., DMF vs. THF), bases (e.g., NaH vs. K₂CO₃), and temperatures to maximize yield (typically 40–70% for similar derivatives).

Table 1 : Synthetic Optimization for Pyrazole Derivatives

MethodSolventBaseTemp (°C)Yield (%)Purity (%)
Alkylation (K₂CO₃)DMFK₂CO₃806598
Alkylation (NaH)THFNaH605095

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • ¹H NMR : Identify pyrrolidine protons (δ 1.5–2.5 ppm for methylene groups) and pyrazole protons (δ 6.5–8.0 ppm). Coupling patterns distinguish substituent positions.
  • ¹³C NMR : Confirm quaternary carbons in the pyrazole ring (δ 140–150 ppm) and pyrrolidine carbons (δ 20–60 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • X-ray crystallography (if crystals form): Resolve stereochemistry and bond angles, as demonstrated in triazenylpyrazole structures .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what validation steps are required?

  • Methodological Answer :
  • Target Selection : Prioritize receptors (e.g., GABAₐ, NMDA) based on structural analogs (e.g., TRAM-34, a pyrazole-based potassium channel blocker ).
  • Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor binding. Parameters include:
  • Grid box centered on the binding pocket.
  • Flexible side chains for induced-fit docking.
  • Validation : Compare docking scores with known inhibitors (e.g., IC₅₀ values from in vitro assays). Cross-validate using zebrafish behavioral models to assess neuroactivity, as in nitric oxide synthase (NOS) pathway studies .

Q. How can contradictory data on pyrazole derivatives’ bioactivity across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, dosing). Mitigation strategies include:
  • Standardized Assays : Replicate experiments in ≥2 cell lines (e.g., HEK293 vs. SH-SY5Y) with controlled conditions (pH, serum concentration).
  • Dose-Response Curves : Calculate EC₅₀/IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • In Vivo Cross-Check : Test in zebrafish models for behavioral consistency (e.g., locomotor activity assays ).

Table 2 : Bioactivity Comparison of Pyrazole Analogs

CompoundAssay TypeModelActivity (IC₅₀, μM)Reference
TRAM-34KCa3.1 InhibitionHEK2930.02
1-NInNOS InhibitionZebrafish1.5

Q. What strategies improve the pharmacokinetic (PK) profile of this compound in preclinical studies?

  • Methodological Answer :
  • Lipophilicity Adjustment : Modify substituents to achieve logP 2–3 (optimal for blood-brain barrier penetration).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS to quantify parent compound remaining.
  • In Vivo PK : Administer intravenously/orally to rodents, collect plasma at timed intervals, and calculate AUC, t₁/₂, and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.